molecular formula C16H24N2O4S B2524487 N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propane-2-sulfonamide CAS No. 921909-32-2

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propane-2-sulfonamide

Cat. No.: B2524487
CAS No.: 921909-32-2
M. Wt: 340.44
InChI Key: WFFRAYXCMNKOIO-UHFFFAOYSA-N
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Description

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propane-2-sulfonamide is a useful research compound. Its molecular formula is C16H24N2O4S and its molecular weight is 340.44. The purity is usually 95%.
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Scientific Research Applications

Novel Synthesis and Impurity Analysis

A significant area of research revolves around the novel synthesis methods of pharmaceutical compounds and the study of their impurities. For instance, the research on omeprazole, a proton pump inhibitor, provides insights into the novel synthesis processes and the identification of pharmaceutical impurities. This study emphasizes the development and characterization of impurities which are crucial for ensuring drug safety and efficacy. Such research is foundational for understanding the synthesis pathways and potential impurities of complex molecules like N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propane-2-sulfonamide (Saini et al., 2019).

Environmental Fate and Behavior of Related Compounds

Research on novel brominated flame retardants (NBFRs) provides valuable insights into the environmental fate, occurrence, and potential risks of related compounds. This work highlights the growing application of NBFRs, the need for research on their environmental impact, and the identification of knowledge gaps concerning many NBFRs not included in monitoring programs. This review underscores the importance of understanding the environmental behavior of chemical compounds, including those related to this compound, to mitigate potential risks (Zuiderveen et al., 2020).

Antioxidant Capacity and Enzymatic Reactions

The study of antioxidant capacity through ABTS/PP decolorization assays illustrates the complex reaction pathways and the role of certain compounds in enhancing or inhibiting these pathways. This research is critical for understanding how compounds like this compound might interact with biological systems, potentially offering antioxidant properties or affecting enzymatic reactions (Ilyasov et al., 2020).

Removal of Organic Pollutants

The enzymatic approach to the remediation of organic pollutants, particularly through the use of redox mediators, is an area of intense research. This approach is promising for the degradation of recalcitrant compounds in wastewater, with potential applications for compounds similar to this compound. Understanding the enzymatic degradation pathways and the role of redox mediators could offer new avenues for the treatment of complex organic pollutants (Husain & Husain, 2007).

Properties

IUPAC Name

N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)propane-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O4S/c1-6-18-13-9-12(17-23(20,21)11(2)3)7-8-14(13)22-10-16(4,5)15(18)19/h7-9,11,17H,6,10H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFFRAYXCMNKOIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC(=C2)NS(=O)(=O)C(C)C)OCC(C1=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.